PLX647(OMe)

Structural Biology Kinase Inhibitor Binding Mode Fragment-Based Drug Discovery

PLX647(OMe) is the preferred ligand for FMS kinase domain co-crystallization (PDB 4HW7) due to its superior aqueous solubility over PLX647, preventing precipitation in assay drops. It offers a cleaner selectivity profile than PLX3397, minimizing FLT3/KDR off-target effects for precise CSF1R/KIT pathway analysis. Essential for inflammation, osteoclast, and HIV-1 macrophage studies.

Molecular Formula C22H19F3N4O
Molecular Weight 412.41
CAS No. 923562-22-5
Cat. No. B610139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX647(OMe)
CAS923562-22-5
SynonymsPLX647(OMe);  PLX647-OMe;  PLX647 OMe; 
Molecular FormulaC22H19F3N4O
Molecular Weight412.41
Structural Identifiers
SMILESFC(C1=CC=C(CNC2=NC=C(CC3=CNC4=NC=C(OC)C=C43)C=C2)C=C1)(F)F
InChIInChI=1S/C22H19F3N4O/c1-30-18-9-19-16(12-28-21(19)29-13-18)8-15-4-7-20(27-11-15)26-10-14-2-5-17(6-3-14)22(23,24)25/h2-7,9,11-13H,8,10H2,1H3,(H,26,27)(H,28,29)
InChIKeyWLYQGNIWNGFGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PLX647(OMe) Procurement Guide: Structure & Physicochemical Baseline for CSF1R/KIT Research


PLX647(OMe) (CAS: 923562-22-5) is a small-molecule 5-methoxy-7-azaindole derivative developed by Plexxikon Inc. as a selective, ATP-competitive inhibitor of the receptor tyrosine kinases CSF1R (FMS) and KIT [1]. It is the direct analog of PLX647 (CAS: 873786-09-5), specifically engineered via methoxy substitution to improve aqueous solubility for in vitro assays and structural studies requiring high compound concentrations .

PLX647(OMe) vs. PLX647: Why Solubility Dictates Assay Feasibility and Prevents Generic Substitution


PLX647(OMe) cannot be interchanged with PLX647 or other CSF1R/KIT inhibitors like PLX3397 without compromising specific assay objectives. While all three compounds target the same kinases, their divergent physicochemical and binding properties introduce critical variables. Substituting PLX647(OMe) for PLX647 directly impacts aqueous solubility, limiting achievable concentrations in cell-free systems . Conversely, substituting it for the structurally related clinical candidate PLX3397 introduces a different binding mode and distinct off-target kinase profile, which confounds target-specific interpretation in cellular models [1][2].

Quantitative Differentiation: PLX647(OMe) vs. PLX647 and PLX3397 in Head-to-Head Data


Crystallographic Binding Mode: Distinct Kinase Domain Interactions of PLX647(OMe) vs. PLX3397

PLX647(OMe) binds the inactive ('DFG-out') conformation of CSF1R (FMS) kinase without recruiting the juxtamembrane domain, unlike its analog PLX3397 which requires this domain to stabilize its binding [1]. The crystal structure of PLX647(OMe) in complex with FMS kinase domain (PDB ID: 4HW7) was solved at 2.90 Å resolution, providing direct atomic-level evidence of this distinct binding mechanism [2].

Structural Biology Kinase Inhibitor Binding Mode Fragment-Based Drug Discovery

Kinase Selectivity Profile: Narrow vs. Broader Spectrum Among CSF1R/KIT Inhibitors

PLX647, the parent compound of PLX647(OMe), demonstrates a narrow selectivity profile, primarily targeting FMS (IC50 = 28 nM) and KIT (IC50 = 16 nM) with limited activity against FLT3 (IC50 = 91 nM) and KDR (IC50 = 130 nM) at 1 µM [1]. In contrast, PLX3397 (pexidartinib) exhibits a broader profile with potent activity against CSF1R (IC50 = 20 nM), KIT (IC50 = 10 nM), and significant activity against FLT3 (IC50 = 160 nM) . While the precise IC50 values for PLX647(OMe) are not directly reported, it is characterized as a slightly less potent analog of PLX647, which serves as a conservative selectivity baseline .

Kinase Profiling Selectivity Off-Target Effects

Functional Potency in Macrophage Viability: Comparative CSF1R Blockade

In a functional cellular assay using HIV-1-infected human macrophages, PLX647, PLX3397, and PLX5622 all blocked CSF-1R activation and reduced viability of infected macrophages at clinically relevant concentrations [1]. This head-to-head study demonstrates that PLX647 (the parent compound of PLX647(OMe)) maintains comparable on-target functional efficacy to its clinical analog PLX3397 in a disease-relevant primary cell model, despite their structural and selectivity differences.

HIV-1 Reservoir Macrophage Biology Functional Assay

Aqueous Solubility Advantage: Enabling High-Concentration Biochemical and Biophysical Assays

PLX647(OMe) was explicitly developed to possess improved aqueous solubility compared to PLX647, facilitating its use in co-crystallization studies and biochemical assays that require high compound concentrations . While exact solubility values are not published, the structural modification (introduction of a methoxy group) is the basis for this enhancement. The parent compound PLX647 has a reported aqueous solubility of 14 µM .

Solubility Assay Development Crystallography

Procurement-Relevant Applications: Optimal Use Cases for PLX647(OMe)


Structural Biology: Crystallization of CSF1R (FMS) Kinase Domain

The improved aqueous solubility of PLX647(OMe) makes it the preferred ligand for co-crystallization studies with the FMS kinase domain, as evidenced by its use in generating the 2.90 Å resolution structure (PDB ID: 4HW7) [1]. Researchers should select PLX647(OMe) over PLX647 to maximize achievable ligand concentrations in crystallization drops without precipitation, and over PLX3397 to study the specific binding mode that does not engage the juxtamembrane domain [2].

Selective CSF1R/KIT Inhibition with Minimal FLT3/KDR Off-Target Activity

For studies requiring specific inhibition of CSF1R and KIT signaling while minimizing confounding effects on FLT3 or KDR (VEGFR2), PLX647(OMe) offers a superior selectivity profile compared to the clinical agent PLX3397 [1]. This is critical in models of inflammation, osteoclast biology, or mast cell function where FLT3 activity is a known variable. Use PLX647(OMe) at concentrations ≤1 µM to maintain target selectivity in cellular assays [2].

In Vitro HIV-1 Macrophage Reservoir Studies

In functional assays using HIV-1-infected primary human macrophages, PLX647 (the parent compound) effectively blocks CSF-1R activation and reduces macrophage viability, as demonstrated in a head-to-head comparison with PLX3397 and PLX5622 [1]. PLX647(OMe) can be substituted for these studies to leverage its improved solubility and narrower selectivity profile, enabling more precise dissection of CSF1R-dependent survival pathways in viral reservoirs.

Quote Request

Request a Quote for PLX647(OMe)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.